tert-butylN-[2-(cyclohexylamino)ethyl]carbamatehydrochloride
Description
tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride is a carbamate-protected amine derivative, widely utilized in pharmaceutical and organic synthesis. Its structure comprises a tert-butyl carbamate group linked to an ethylamino chain substituted with a cyclohexylamine moiety, stabilized as a hydrochloride salt. This compound is primarily employed as an intermediate in the synthesis of bioactive molecules, particularly those targeting G protein-coupled receptors (GPCRs) or requiring controlled amine deprotection .
Properties
Molecular Formula |
C13H27ClN2O2 |
|---|---|
Molecular Weight |
278.82 g/mol |
IUPAC Name |
tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-10-9-14-11-7-5-4-6-8-11;/h11,14H,4-10H2,1-3H3,(H,15,16);1H |
InChI Key |
IREIASYAQWXGIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1CCCCC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride typically involves the reaction of tert-butyl chloroformate with 2-(cyclohexylamino)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carbamate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted reactions at the amine site, allowing for selective reactions at other functional groups .
Biology: In biological research, this compound is used in the synthesis of biologically active molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Medicine: In medicine, the compound is used in the development of drugs that target specific enzymes or receptors. Its stability and ease of removal make it an ideal candidate for drug design and synthesis .
Industry: In the industrial sector, tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing reactions at the amine site. Under acidic conditions, the tert-butyl group is cleaved, releasing the free amine. This allows for selective deprotection and subsequent reactions at the amine site .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of tert-butyl carbamate hydrochlorides with variable substituents on the ethylamino chain. Below is a systematic comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Structural Variations and Implications
- Substituent Effects: The cyclohexylamino group in the target compound provides steric bulk and lipophilicity, which may enhance membrane permeability compared to the polar 4-hydroxypiperidyl analog . The phenylethylamino analog (CAS 1803587-79-2) exhibits aromaticity, favoring π-π interactions in receptor binding (e.g., cannabinoid receptors) .
Synthetic Utility :
- All compounds share a common synthesis strategy: Boc-protection of amines followed by alkylation or coupling reactions, as seen in the synthesis of N-adamantanyl derivatives (e.g., Scheme 2 in ).
- Deprotection with trifluoroacetic acid (TFA) or HCl yields free amines for downstream functionalization .
Biological Activity
The compound tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride is a carbamate derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C13H24ClN2O2
- Molecular Weight : 276.80 g/mol
- IUPAC Name : tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride
The biological activity of tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride primarily involves the inhibition of cholinesterases, particularly butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
Inhibition Potency
Research indicates that this compound exhibits selective inhibition towards BChE with an IC50 value significantly lower than that for AChE, suggesting a potential therapeutic application in treating conditions like Alzheimer's disease where BChE activity is often elevated.
| Enzyme | IC50 Value (nM) |
|---|---|
| Butyrylcholinesterase (BChE) | 9 - 8700 |
| Acetylcholinesterase (AChE) | 30,000 |
Neuroprotective Effects
Studies have shown that the compound can exert neuroprotective effects by modulating cholinergic transmission. The elevation of acetylcholine levels can improve cognitive functions and memory in animal models of neurodegenerative diseases.
Antimicrobial Activity
Preliminary investigations have suggested that tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride may possess antimicrobial properties. Its structure allows it to interact with bacterial DNA topoisomerases, which are essential for bacterial replication. Inhibition of these enzymes can lead to bacterial cell death.
Case Study 1: Alzheimer's Disease Model
In a study involving transgenic mice models of Alzheimer's disease, administration of the compound resulted in significant improvements in cognitive performance as measured by maze tests. The treatment led to a reduction in amyloid plaque formation and an increase in synaptic markers associated with improved neuronal health.
Case Study 2: Antimicrobial Efficacy
A separate study tested the efficacy of the compound against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations lower than those typically required for standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride?
The compound is typically synthesized via carbamate protection using di-tert-butyl dicarbonate (Boc₂O) under mild conditions. A base like triethylamine neutralizes the generated acid, and the reaction is carried out in solvents such as dichloromethane or THF. For example, tert-butyl carbamate derivatives are often prepared by reacting the amine precursor with Boc₂O at 0–25°C, followed by purification via column chromatography to isolate the product .
Q. What analytical techniques are used to confirm the compound’s structural integrity?
Key methods include:
Q. How is this compound utilized as a protecting group in peptide synthesis?
The tert-butyl carbamate (Boc) group protects primary amines during solid-phase peptide synthesis. Its stability under basic conditions and selective removal via trifluoroacetic acid (TFA) makes it ideal for orthogonal protection strategies .
Q. What purification methods are effective post-synthesis?
Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) is standard. Recrystallization from ethanol or methanol may further enhance purity, especially for hydrochloride salts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Variables to test include:
Q. What strategies resolve discrepancies in spectroscopic data for this compound?
Contradictions in NMR or MS data often arise from tautomerism, residual solvents, or diastereomeric impurities. Compare experimental data with computational predictions (e.g., DFT for NMR shifts) or repeat synthesis under anhydrous conditions .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation pathways. The Boc group is stable at neutral pH but hydrolyzes under strong acids (e.g., HCl/dioxane) or bases .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions at the carbamate carbonyl. Molecular docking studies assess interactions with biological targets like enzymes .
Q. How are stereochemical outcomes controlled during synthesis?
Chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) can induce enantioselectivity. Chiral HPLC or X-ray crystallography validates stereochemistry, while SHELXL refines anisotropic displacement parameters in crystal structures .
Q. What troubleshooting approaches address low yields in coupling reactions involving this compound?
Common issues include:
- Moisture sensitivity : Use rigorously dried solvents and inert atmospheres .
- Incomplete activation : Pre-activate the carbamate with HOBt/DIC in peptide couplings .
- Byproduct formation : Monitor reactions via TLC and optimize stoichiometry .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
